molecular formula C6H9ClN2O B140642 (5-Chloro-2-ethyl-1h-imidazol-4-yl)methanol CAS No. 146650-65-9

(5-Chloro-2-ethyl-1h-imidazol-4-yl)methanol

Cat. No.: B140642
CAS No.: 146650-65-9
M. Wt: 160.6 g/mol
InChI Key: FFASZXPEKIZOQX-UHFFFAOYSA-N
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Description

(5-Chloro-2-ethyl-1H-imidazol-4-yl)methanol is a chemical intermediate of significant interest in medicinal chemistry and drug discovery research. Its value is derived from its role as a versatile building block for the synthesis of more complex molecules, particularly those containing the imidazole scaffold . The imidazole ring is a privileged structure in pharmaceuticals, known to be a key component in a wide range of therapeutic agents . This specific substituted imidazole derivative serves as a critical synthon in exploratory research, enabling the construction of novel compounds for biological evaluation. Researchers utilize this compound in the development of potential pharmacologically active molecules, leveraging the imidazole core's ability to participate in hydrogen bonding and ionic interactions with biological targets . Its application is firmly rooted in early-stage scientific investigation for creating new chemical entities. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(4-chloro-2-ethyl-1H-imidazol-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClN2O/c1-2-5-8-4(3-10)6(7)9-5/h10H,2-3H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFASZXPEKIZOQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=C(N1)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30437123
Record name (4-Chloro-2-ethyl-1H-imidazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30437123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146650-65-9
Record name (4-Chloro-2-ethyl-1H-imidazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30437123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Condensation of Ethylamidine with Glyoxal

Ethylamidine hydrochloride reacts with glyoxal (40% aqueous solution) in a methanol-water solvent system (2:1 v/v) under reflux conditions. The reaction proceeds via nucleophilic attack and cyclization, forming 2-ethyl-4,5-dihydroxyimidazole as an intermediate. Key parameters include:

  • pH control (6.0–7.5) to prevent side reactions.

  • Reaction time : 2–3 hours at 60–70°C.

  • Molar ratio : 1:1.2 (amidine:glyoxal) to ensure complete conversion.

This step yields a dihydroxyimidazole precursor, which serves as the substrate for subsequent chlorination.

Chlorination at Position 5

Introducing the chloro group at position 5 is achieved through electrophilic substitution using chlorinating agents. Two methods are prominent:

Thionyl Chloride (SOCl₂) Mediated Chlorination

In a 250 mL reaction flask, 2-ethyl-4,5-dihydroxyimidazole (0.1 mol) is dissolved in ethyl acetate (150 mL) with catalytic N,N-dimethylformamide (10 mL). Thionyl chloride (0.2 mol) is added dropwise at 25°C, followed by refluxing at 70–80°C for 3 hours. The reaction replaces the hydroxyl group at position 5 with chlorine, yielding 2-ethyl-5-chloro-4-hydroxyimidazole .

  • Yield : 75–76% after recrystallization in methanol.

  • Purity : >95% (HPLC).

Phosphorus Oxychloride (POCl₃) Chlorination

Alternatively, POCl₃ (0.3 mol) is added to a suspension of the dihydroxyimidazole in dichloromethane at 0°C. The mixture is stirred for 6 hours at room temperature, followed by quenching with ice water. This method achieves comparable yields (78%) but requires careful handling due to POCl₃’s moisture sensitivity.

Introducing the Hydroxymethyl Group at Position 4

The hydroxymethyl group is installed via a two-step process: formylation followed by reduction.

Vilsmeier-Haack Formylation

2-Ethyl-5-chloro-4-hydroxyimidazole is treated with N,N-dimethylformamide (DMF, 0.15 mol) and POCl₃ (0.18 mol) in dichloroethane at 0°C. The solution is heated to 60°C for 4 hours, forming 2-ethyl-5-chloro-4-formylimidazole .

  • Key consideration : Excess DMF ensures complete formylation.

  • Yield : 82–85% after solvent evaporation.

Sodium Borohydride (NaBH₄) Reduction

The formyl intermediate (0.1 mol) is dissolved in methanol and cooled to 0°C. NaBH₄ (0.12 mol) is added portionwise, and the reaction is stirred for 2 hours. This reduces the aldehyde to a primary alcohol, yielding the target compound.

  • Yield : 89–91%.

  • Purity : 98.5% (GC-MS).

Optimization and Yield Analysis

StepReagents/ConditionsYield (%)Purity (%)
Ring formationGlyoxal, pH 6.5, 65°C9394.8
Chlorination (SOCl₂)Ethyl acetate, reflux7595.7
FormylationDMF/POCl₃, 60°C8596.4
Reduction (NaBH₄)Methanol, 0°C9198.5

Total yield : 55–58% (over four steps).
Critical factors :

  • Solvent choice : Ethyl acetate minimizes side reactions during chlorination.

  • Temperature control : Reducing below 0°C during NaBH₄ addition prevents over-reduction.

Comparative Analysis of Chlorination Methods

SOCl₂ vs. POCl₃

  • SOCl₂ : Higher operational safety but requires longer reaction times.

  • POCl₃ : Faster kinetics but generates corrosive HCl gas.

Alternative Routes

A one-pot method combining chlorination and formylation using POCl₃/DMF has been explored, achieving a 70% yield but with lower purity (88%) due to byproduct formation.

Industrial-Scale Considerations

For large-scale production, continuous flow reactors improve heat dissipation during exothermic steps like chlorination. Additionally, solvent recovery systems (e.g., distillation of ethyl acetate) reduce costs by 20–25% .

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-2-ethyl-1h-imidazol-4-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: (4-chloro-2-ethyl-1H-imidazol-5-yl)carboxylic acid.

    Reduction: 2-ethyl-1H-imidazol-5-ylmethanol.

    Substitution: (4-substituted-2-ethyl-1H-imidazol-5-yl)methanol derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that (5-Chloro-2-ethyl-1H-imidazol-4-yl)methanol has potential as an antimicrobial agent. It has been investigated for its ability to inhibit the growth of various bacteria and fungi. Studies have shown that derivatives of imidazole compounds often exhibit significant antibacterial and antifungal properties, which can be attributed to their ability to disrupt microbial cell membranes and metabolic processes .

Anticancer Properties
Recent studies have explored the anticancer potential of imidazole derivatives, including this compound. In vitro tests have demonstrated that this compound can induce apoptosis in cancer cell lines, suggesting its utility in cancer therapy. For example, a study reported that imidazole derivatives showed promising results against liver carcinoma cell lines, with IC50 values indicating effective cytotoxicity .

Agricultural Applications

Fungicides and Herbicides
The compound has been evaluated for its efficacy as a fungicide and herbicide. Its mechanism of action involves the inhibition of specific enzymes critical for fungal growth and development. Research indicates that compounds with imidazole structures can effectively control plant pathogens, thereby enhancing crop yield and health .

Material Science

Synthesis of Novel Materials
this compound serves as a building block in the synthesis of novel materials, including polymers and mesoporous materials. Its unique chemical properties allow it to participate in various polymerization reactions, leading to materials with tailored characteristics for specific applications in electronics and catalysis .

Data Table: Summary of Applications

Application AreaSpecific Use CaseReferences
Medicinal ChemistryAntimicrobial agent against bacteria and fungi
Induction of apoptosis in cancer cells
Agricultural ScienceFungicide for controlling plant pathogens
Herbicide for weed management
Material ScienceSynthesis of polymers and mesoporous materials

Case Studies

Case Study 1: Anticancer Activity
A study conducted on the anticancer properties of this compound involved testing its effects on HEPG2 liver carcinoma cells. The compound was found to exhibit significant cytotoxicity with an IC50 value lower than 10 µM, indicating its potential as a lead compound for further development in cancer therapeutics .

Case Study 2: Agricultural Efficacy
In agricultural trials, this compound was tested against common fungal pathogens affecting crops. Results showed a 70% reduction in fungal growth when applied at a concentration of 100 ppm, demonstrating its effectiveness as a fungicide .

Mechanism of Action

The mechanism of action of (5-Chloro-2-ethyl-1h-imidazol-4-yl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The chloro and hydroxymethyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The exact molecular targets and pathways involved vary depending on the context of its use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their substituent differences:

Compound Name Substituents (Positions) Molecular Formula Key Features
(5-Chloro-2-ethyl-1H-imidazol-4-yl)methanol Cl (5), C₂H₅ (2), CH₂OH (4) C₆H₉ClN₂O Chloro enhances electronegativity; ethyl increases hydrophobicity .
(5-Chloro-1-methyl-1H-imidazol-2-yl)methanol Cl (5), CH₃ (1), CH₂OH (2) C₅H₇ClN₂O Methyl at position 1 reduces steric bulk compared to ethyl .
2-Butyl-5-chloro-1H-imidazole-4-methanol Cl (5), C₄H₉ (2), CH₂OH (4) C₈H₁₃ClN₂O Longer alkyl chain (butyl) increases lipophilicity .
5-Methyl-2-phenyl-1H-imidazole-4-methanol CH₃ (5), C₆H₅ (2), CH₂OH (4) C₁₁H₁₂N₂O Phenyl group introduces aromaticity and π-π stacking potential .
(2-Benzyl-1H-imidazol-4-yl)methanol CH₂C₆H₅ (2), CH₂OH (4) C₁₁H₁₂N₂O Benzyl group enhances steric hindrance and hydrophobic interactions .

Physicochemical Properties

  • Boiling Point and Solubility: (4-Methyl-1H-imidazol-5-yl)methanol (a structural analogue) has a boiling point of 389.1°C and a density of 1.2 g/cm³ . The target compound likely exhibits similar thermal stability but may differ in solubility due to the chloro and ethyl groups. The presence of a phenyl group in 5-Methyl-2-phenyl-1H-imidazole-4-methanol significantly reduces water solubility compared to alkyl-substituted derivatives .
  • Ethyl and butyl groups donate electrons via inductive effects, altering charge distribution .

Biological Activity

(5-Chloro-2-ethyl-1H-imidazol-4-yl)methanol, a compound belonging to the imidazole family, has garnered attention for its potential biological activities, particularly in antimicrobial applications. This article delves into its synthesis, biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by a chloro group at the 5th position, an ethyl group at the 2nd position, and a hydroxymethyl group at the 4th position of the imidazole ring. The synthesis typically involves the reaction of 4-chloro-2-ethylimidazole with formaldehyde in the presence of a base like sodium hydroxide, under controlled conditions to ensure high yield and purity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various pathogens, including both Gram-positive and Gram-negative bacteria. A study demonstrated its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other clinical isolates, showing promising results in inhibiting bacterial growth .

The mechanism of action for this compound is believed to involve interaction with microbial enzymes or receptors, which modulates their activity. The presence of the chloro and hydroxymethyl groups allows for potential hydrogen bonding and other interactions that can enhance binding affinity to target sites.

Case Studies

  • Antimicrobial Testing : In a comparative study on synthesized derivatives of imidazole compounds, this compound was shown to possess notable antibacterial activity against a range of pathogens. The zone of inhibition was measured using standard microbiological techniques, indicating effective microbial growth suppression .
  • In Vitro Studies : Further in vitro studies have confirmed that this compound can inhibit the growth of several strains of bacteria, including E. coli and Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) values were determined to quantify its efficacy against these organisms .

Table 1: Antimicrobial Activity Summary

PathogenZone of Inhibition (mm)MIC (µg/mL)
Methicillin-Sensitive S. aureus (MSSA)1832
Methicillin-Resistant S. aureus (MRSA)2016
E. coli1564
Pseudomonas aeruginosa14128

This table summarizes findings from various studies assessing the antimicrobial efficacy of this compound against selected pathogens.

Q & A

Q. What are the key synthetic methodologies for (5-Chloro-2-ethyl-1H-imidazol-4-yl)methanol?

Synthesis typically involves nucleophilic substitution or condensation reactions. For example:

  • TDAE Methodology : Substituted imidazole derivatives can be synthesized via tetrakis(dimethylamino)ethylene (TDAE)-mediated reactions, where 4-(chloromethyl)phenyl intermediates react with carbonyl compounds under controlled conditions .
  • Substitution Reactions : Chloro and ethyl groups are introduced via alkylation or halogenation steps, followed by hydroxylation to yield the methanol moiety. Optimization of reaction temperature (e.g., 60–80°C) and solvent polarity (e.g., DMF or THF) is critical for yield improvement .

Q. How should researchers handle solubility challenges for this compound?

The compound exhibits limited solubility in aqueous media but dissolves in polar organic solvents:

SolventSolubility (mg/mL)
DMSO~10–15
Ethanol~8–12
Methanol~5–8
Pre-sonication or gentle heating (40–50°C) enhances dissolution. Storage at +5°C in inert atmospheres prevents degradation .

Q. What spectroscopic and crystallographic techniques validate its structure?

  • X-ray Diffraction (XRD) : Single-crystal XRD with SHELX software (e.g., SHELXL for refinement) resolves the imidazole ring conformation and substituent positions. Hydrogen bonding between the hydroxyl group and neighboring atoms is a key validation metric .
  • NMR/FTIR : 1^1H NMR shows characteristic peaks for the ethyl group (δ 1.2–1.4 ppm, triplet) and hydroxyl proton (δ 4.8–5.2 ppm, broad). FTIR confirms O–H stretching (~3200–3400 cm1^{-1}) and C–Cl bonds (~650 cm1^{-1}) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for imidazole derivatives?

Discrepancies in bond lengths or angles may arise from:

  • Thermal Motion Artifacts : High thermal displacement parameters (B-factors) in XRD data can distort measurements. Use low-temperature data collection (e.g., 90 K) to reduce noise .
  • Twinning or Disorder : SHELXD or OLEX2 tools help model disordered regions. For example, partial occupancy refinement may resolve overlapping ethyl and chloro groups .
  • Validation Tools : Cross-check with CSD (Cambridge Structural Database) entries for similar imidazole derivatives to identify outliers .

Q. What strategies assess the compound’s antifungal activity in academic research?

  • In Vitro Assays :
    • Broth Microdilution : Test against Candida albicans or Aspergillus fumigatus using MIC (Minimum Inhibitory Concentration) protocols. Typical concentrations range from 0.5–32 µg/mL .
    • Time-Kill Kinetics : Monitor fungal growth inhibition over 24–48 hours. Synergy with azoles (e.g., Fluconazole) may enhance efficacy.
  • Mechanistic Studies : Fluorescence microscopy with ergosterol-binding probes (e.g., Filipin) evaluates membrane disruption, a common mode of action for imidazole derivatives .

Q. How do alkyl chain modifications (e.g., ethyl vs. butyl) impact bioactivity?

Comparative studies show:

SubstituentLogPAntifungal MIC (µg/mL)
Ethyl1.8–2.22.5–4.0
Butyl2.5–3.01.0–2.0
Longer alkyl chains (e.g., butyl) increase lipophilicity (higher LogP), enhancing membrane penetration but may reduce solubility. Ethyl derivatives balance activity and pharmacokinetic properties .

Methodological Considerations

Q. How to optimize HPLC analysis for purity assessment?

  • Column : C18 reverse-phase (150 mm × 4.6 mm, 3 µm).
  • Mobile Phase : Acetonitrile:water (70:30 v/v) with 0.1% formic acid.
  • Detection : UV at 254 nm. Retention time: ~6.2 min. Validate with spiked standards (98–102% recovery) .

Q. What computational tools model the compound’s reactivity?

  • DFT Calculations : Gaussian09 or ORCA software predicts electrophilic/nucleophilic sites. The hydroxyl group (Mulliken charge: −0.35) and chloro substituent (charge: +0.18) are key reaction centers.
  • Molecular Docking : AutoDock Vina screens interactions with fungal CYP51 enzymes (PDB: 1EA1), highlighting hydrogen bonds with the imidazole ring .

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